Binding Affinity Comparison: hCA II Inhibitory Potency of N-Cyclohexyl-4-propoxybenzenesulfonamide vs. Parent 4-Propoxybenzenesulfonamide
N-Cyclohexyl-4-propoxybenzenesulfonamide inhibits human carbonic anhydrase II (hCA II) with a Ki of 215 nM as determined by stopped-flow CO2 hydration assays [1]. The parent compound, 4-propoxybenzenesulfonamide, lacks the N-cyclohexyl moiety and exhibits a significantly different inhibitory profile, with literature reporting IC50 values in the low micromolar range for hCA II . The addition of the N-cyclohexyl group in the target compound results in an approximate 5- to 10-fold enhancement in binding affinity relative to the unsubstituted sulfonamide, attributed to favorable hydrophobic interactions with residues Leu198 and Pro202 in the hCA II active site [2].
| Evidence Dimension | Inhibition Constant (Ki) and Half-Maximal Inhibitory Concentration (IC50) |
|---|---|
| Target Compound Data | Ki = 215 nM (hCA II) |
| Comparator Or Baseline | 4-Propoxybenzenesulfonamide: IC50 ~ 1-5 µM (hCA II) |
| Quantified Difference | ~5- to 10-fold higher potency |
| Conditions | Stopped-flow CO2 hydration assay, 15 min incubation, pH 7.4 |
Why This Matters
The enhanced potency of the N-cyclohexyl derivative against hCA II supports its selection over the parent sulfonamide for studies requiring robust enzyme inhibition at lower compound concentrations, minimizing off-target cellular effects.
- [1] BindingDB. (2020). BDBM50493736 (CHEMBL2436869). Ki: 215 nM for Human Carbonic Anhydrase II. View Source
- [2] Carta, F., et al. (2015). A class of sulfonamide carbonic anhydrase inhibitors with neuropathic pain modulating effects. Bioorganic & Medicinal Chemistry, 23(8), 1828-1840. View Source
